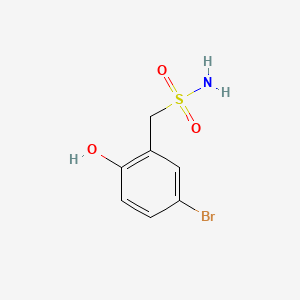
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzene ring, along with a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,3,5,6-tetrafluorophenol as a starting material, which undergoes methoxylation and subsequent sulfonamidation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent steps of methoxylation and sulfonamidation are carried out in reactors designed to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group and potentially leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
- 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonamide
- 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
Comparison: Compared to these similar compounds, 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5F4NO3S |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c1-15-6-2(8)4(10)7(16(12,13)14)5(11)3(6)9/h1H3,(H2,12,13,14) |
InChI-Schlüssel |
HMIDJBRHCUDVJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)


![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
![((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol](/img/structure/B13521507.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid](/img/structure/B13521533.png)


![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
